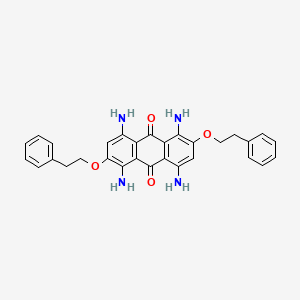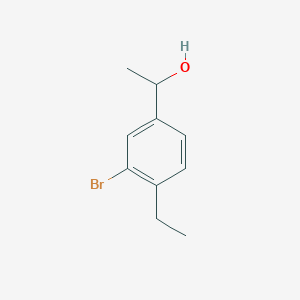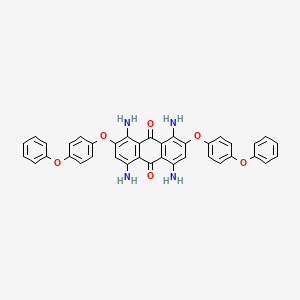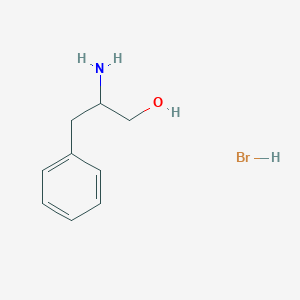![molecular formula C6H5ClN4O B13128384 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B13128384.png)
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with chlorinated pyridazines. One common method involves the reaction of 3,6-dichloropyridazine with methylhydrazine under reflux conditions in a suitable solvent such as ethanol . The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyridazines, oxides, and hydrides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its effectiveness against various bacterial and fungal strains.
Anti-inflammatory Properties: Research indicates that it may have anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one involves its interaction with molecular targets such as kinases and enzymes. It inhibits the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cancer cell growth, reduction of microbial activity, and modulation of inflammatory responses .
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- tert-Butyl (6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)carbamate
Uniqueness
Compared to similar compounds, 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its chlorine and methyl groups play a crucial role in its interaction with molecular targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C6H5ClN4O |
|---|---|
Peso molecular |
184.58 g/mol |
Nombre IUPAC |
6-chloro-7-methyl-2H-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
InChI |
InChI=1S/C6H5ClN4O/c1-3-2-4-8-9-6(12)11(4)10-5(3)7/h2H,1H3,(H,9,12) |
Clave InChI |
OSULKFZLJFDLOE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=NNC(=O)N2N=C1Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![16-oxaheptacyclo[16.11.0.02,14.04,12.06,11.020,28.021,26]nonacosa-1(18),2(14),3,6,8,10,12,19,21,23,25,28-dodecaene-5,15,17,27-tetrone](/img/structure/B13128317.png)
![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)



![7-(Adamantan-1-ylmethoxy)-6-bromo-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13128337.png)
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)





